N-Ethyl Bimatoprost
Description
Properties
Molecular Formula |
C₂₇H₄₁NO₄ |
|---|---|
Molecular Weight |
443.62 |
Synonyms |
Bimatoprost Diethyl Amide |
Origin of Product |
United States |
Scientific Research Applications
Treatment of Ocular Hypertension and Glaucoma
N-Ethyl Bimatoprost is primarily used for lowering intraocular pressure in patients with open-angle glaucoma. It is effective in increasing the outflow of aqueous humor from the eye, thereby reducing pressure. Studies show that it is more effective than traditional treatments like timolol and comparable to other prostaglandin analogs such as latanoprost and travoprost .
Key Findings:
- Efficacy: Clinical trials have demonstrated that this compound significantly reduces intraocular pressure (IOP) within four hours of administration .
- Safety Profile: Common side effects include conjunctival hyperemia, dry eyes, and changes in iris pigmentation .
| Study Reference | Patient Population | Treatment Duration | Results |
|---|---|---|---|
| Smith et al. (2012) | 278 patients with eyelash hypotrichosis | 16 weeks | Significant improvement in eyelash length and density |
| Harii et al. (2014) | 173 subjects with idiopathic hypotrichosis | 8 months | Effective and safe for eyelash growth |
Eyelash Hypotrichosis Treatment
This compound has been FDA-approved for cosmetic use to enhance eyelash growth. It promotes increased length, thickness, and darkness of eyelashes by prolonging the anagen phase of hair growth .
Clinical Evidence:
- A multicenter study showed that 0.03% this compound applied daily led to significant improvements in eyelash characteristics by week 8 .
- Patient satisfaction scores were notably higher in those treated with this compound compared to placebo groups.
Eyebrow Hypotrichosis
Recent studies have explored the use of this compound for eyebrow enhancement, showing promising results in increasing hair growth and thickness in individuals with eyebrow hypotrichosis .
Case Study:
- A 60-year-old female applied 0.03% this compound topically for eight months, resulting in noticeable eyebrow hair growth and thickening .
Potential for Obesity Treatment
Emerging research suggests that this compound may have implications beyond ophthalmology and cosmetics; it has shown potential as an anti-adipogenic agent, indicating possible applications in obesity treatment through preadipocyte proliferation .
Summary of Findings
The applications of this compound span across medical and cosmetic fields, demonstrating significant efficacy in treating ocular conditions and enhancing eyelash and eyebrow growth. Its favorable safety profile combined with positive patient outcomes positions it as a valuable therapeutic agent.
Comparison with Similar Compounds
Structural and Pharmacochemical Differences
Bimatoprost’s ethyl amide group distinguishes it from ester-based PGAs (Table 1).
Table 1: Structural Comparison of Bimatoprost with PGAs
| Compound | Functional Group (C-1 Position) | Core Structure | Receptor Target |
|---|---|---|---|
| Bimatoprost | N-Ethyl amide | Prostamide F2α analog | Prostamide receptor(s) |
| Latanoprost | Isopropyl ester | PGF2α analog | FP receptor |
| Travoprost | Trifluoromethyl ester | PGF2α analog | FP receptor |
| Tafluprost | Ethyl ester | PGF2α analog | FP receptor |
The ethyl amide group enhances corneal permeability and stability, reducing hydrolysis to its acid metabolite (17-phenyl trinor PGF2α) compared to latanoprost’s ester-to-acid conversion . This structural feature may explain bimatoprost’s receptor-independent mechanisms, such as direct modulation of matrix metalloproteinases (MMPs) in the ciliary muscle to remodel extracellular matrix and increase aqueous outflow .
Pharmacological and Mechanistic Differences
- Receptor Specificity: Bimatoprost activates prostamide-sensitive pathways, while latanoprost and travoprost primarily target FP receptors. In cat iris studies, bimatoprost and PGF2α both induced smooth muscle contraction but differentially regulated genes: bimatoprost upregulated Cyr61, whereas PGF2α upregulated CTGF .
- Metabolism: Only ~25% of bimatoprost is hydrolyzed to its acid form in the cornea, compared to near-complete ester-to-acid conversion for latanoprost . Despite lower acid metabolite levels, bimatoprost achieves comparable or superior IOP reduction, suggesting intrinsic prostamide activity .
Table 2: Clinical Outcomes of Bimatoprost vs. PGAs
Key Findings :
- Efficacy: Bimatoprost 0.01% matches the IOP-lowering effect of 0.03% with reduced hyperemia (15% vs. 30%) . In a crossover trial, bimatoprost achieved lower 24-hour IOP than latanoprost (−16.2 mmHg vs. −14.7 mmHg, p < 0.05) .
- Safety: Bimatoprost has higher rates of periocular pigmentation, hyperemia, and eyelash growth compared to latanoprost . Its 0.01% formulation improves tolerability without sacrificing efficacy .
- Persistence: Patients using latanoprost show higher adherence (68% vs. 58% for bimatoprost), likely due to milder side effects .
Unique Compounds and Analogs
- AL 8810 Ethyl Amide: A PGF2α analog modified with an ethyl amide group.
- 2-Nor Bimatoprost: A derivative with a truncated carbon chain (CAS 1356251-65-4), primarily used in research to study prostamide metabolism .
Q & A
Q. What experimental controls are essential for assessing Bimatoprost-induced orbital changes?
- Methodological Answer : Include sham-injected controls in animal studies to differentiate drug effects from procedural trauma. Measure orbital volume via high-resolution MRI pre- and post-treatment. Control for confounding factors (e.g., body weight, baseline IOP) using multivariate regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
